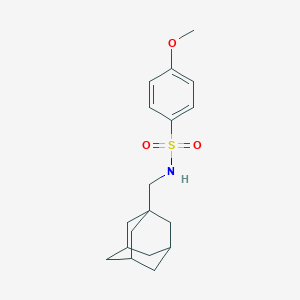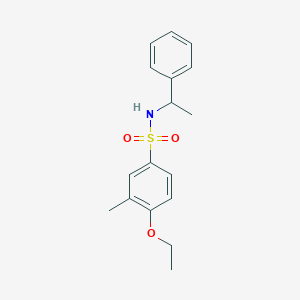
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. ADMA has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
The exact mechanism of action of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide may also modulate the activity of ion channels and receptors in the nervous system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been shown to have a range of other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, contributing to its potential use as a treatment for hypertension and other cardiovascular diseases.
実験室実験の利点と制限
One advantage of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in some applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are numerous areas of potential future research for N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a treatment for inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for therapeutic use. Additionally, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide's potential as an analgesic and as a treatment for cardiovascular diseases warrants further investigation. Finally, its potential use in the development of novel antitumor agents is an area of ongoing research.
合成法
The synthesis of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide involves the reaction of 1-adamantylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
製品名 |
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C18H25NO3S |
分子量 |
335.5 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 |
InChIキー |
BMGKNTHARDTQOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)



![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)